molecular formula C6H14O6 B12423399 D-Glucitol-d8

D-Glucitol-d8

Cat. No.: B12423399
M. Wt: 190.22 g/mol
InChI Key: FBPFZTCFMRRESA-IUAGDLHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucitol-d8, also known as deuterated D-glucitol, is a stable isotope-labeled compound. It is a derivative of D-glucitol (commonly known as sorbitol), where eight hydrogen atoms are replaced by deuterium. This compound is primarily used in research and analytical applications due to its unique properties, such as its ability to act as a tracer in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol-d8 typically involves the reduction of D-glucose-d8. This process can be carried out using various reducing agents, such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction conditions often include an aqueous or alcoholic solvent and may require a catalyst like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carefully controlled to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol-d8 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to D-glucose-d8 using oxidizing agents like nitric acid (HNO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to D-mannitol-d8 using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Thionyl chloride, tosyl chloride, and other halogenating agents.

Major Products Formed

Scientific Research Applications

D-Glucitol-d8 has a wide range of applications in scientific research:

Mechanism of Action

D-Glucitol-d8 exerts its effects primarily through its role as a tracer in metabolic studies. It is metabolized similarly to D-glucitol, allowing researchers to track its movement and transformation within biological systems. The incorporation of deuterium atoms provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating the analysis of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    D-Glucitol (Sorbitol): The non-deuterated form of D-Glucitol-d8, commonly used as a sweetener and in medical applications.

    D-Mannitol: Another sugar alcohol similar to D-glucitol, used as a diuretic and in medical diagnostics.

    Lactitol: A sugar alcohol derived from lactose, used as a low-calorie sweetener.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C6H14O6

Molecular Weight

190.22 g/mol

IUPAC Name

(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D

InChI Key

FBPFZTCFMRRESA-IUAGDLHUSA-N

Isomeric SMILES

[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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